(R)-(-)-2-Amino-3-methylbutane

Catalog No.
S783329
CAS No.
34701-33-2
M.F
C5H13N
M. Wt
87.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Amino-3-methylbutane

CAS Number

34701-33-2

Product Name

(R)-(-)-2-Amino-3-methylbutane

IUPAC Name

(2R)-3-methylbutan-2-amine

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

InChI

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m1/s1

InChI Key

JOZZAIIGWFLONA-RXMQYKEDSA-N

SMILES

CC(C)C(C)N

Canonical SMILES

CC(C)C(C)N

Isomeric SMILES

C[C@H](C(C)C)N

The exact mass of the compound (R)-(-)-2-Amino-3-methylbutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(-)-2-Amino-3-methylbutane (CAS 34701-33-2) is a sterically hindered, aliphatic chiral primary amine. Characterized by a boiling point of 85–87 °C and a density of 0.75 g/mL, this compound is primarily procured as a chiral auxiliary, a resolving agent for racemic acids, and a bulky precursor for asymmetric transition-metal ligands. Unlike aromatic chiral amines, its purely aliphatic backbone and adjacent isopropyl group provide a highly specific steric environment that restricts bond rotation in intermediate complexes. For industrial and pharmaceutical procurement, its value lies in its high commercial enantiomeric excess (typically ≥98.5% ee), which is critical for ensuring high diastereomeric ratios in downstream asymmetric syntheses without the need for extensive chromatographic purification.

Substituting (R)-(-)-2-Amino-3-methylbutane with more common chiral amines, such as (R)-1-phenylethylamine or (R)-sec-butylamine, frequently compromises reaction stereoselectivity and product distribution. While (R)-1-phenylethylamine is a cheaper resolving agent, its aromatic ring introduces pi-pi stacking interactions and different electronic effects that can completely invert the stereochemical outcome of reductions or nucleophilic additions. Conversely, less hindered aliphatic amines like sec-butylamine lack the bulky isopropyl group adjacent to the chiral center, leading to insufficient steric shielding. In catalytic applications, such as palladium-catalyzed C-H functionalization, replacing the 1,2-dimethylpropylamine moiety with a less hindered amine fails to restrict bond rotation, resulting in the formation of unwanted diarylated or oligomeric byproducts and significantly increasing purification costs[1].

Stereochemical Inversion vs. Aromatic Chiral Auxiliaries

In the diastereoselective reduction of ketone hydrazones, the choice of chiral amine auxiliary dictates the absolute configuration of the resulting amino acid. When the 1,2-dimethylpropylamine scaffold is used as the chiral auxiliary, the reduction yields L-alanine. In direct contrast, substituting this aliphatic amine with the aromatic alpha-methylbenzylamine under identical catalytic conditions inverts the stereoselectivity, yielding D-alanine instead[1].

Evidence DimensionAbsolute configuration of reduction product
Target Compound Data1,2-dimethylpropylamine yields L-alanine
Comparator Or Baselinealpha-methylbenzylamine yields D-alanine
Quantified DifferenceComplete inversion of product stereochemistry (L- vs D-enantiomer)
ConditionsPtO2-catalyzed reduction of ketone hydrazones in acetic acid

Procurement of this specific aliphatic amine provides a reliable method to access the opposite enantiomer of a target molecule compared to standard aromatic auxiliaries.

Steric Prevention of Over-Functionalization in Catalysis

The bulky 1,2-dimethylpropyl group provides critical steric hindrance that restricts rotation around the C-N bond in catalytic intermediates. In palladium-catalyzed selective gamma-monoarylation of free amines, the incorporation of the 1,2-dimethylpropylamine motif effectively suppresses secondary arylation. While less hindered amines can yield complex mixtures of mono- and diarylated products, the 1,2-dimethylpropylamine derivative restricts the reaction, yielding predominantly the monoarylated product with a 5:1 ratio over the diarylated byproduct [1].

Evidence DimensionRatio of monoarylated to diarylated products
Target Compound Data1,2-dimethylpropylamine derivatives favor monoarylation (5:1 ratio)
Comparator Or BaselineLess hindered amines lack sufficient steric bulk to prevent secondary arylation
Quantified DifferenceAchieves a 5:1 mono-to-diarylation ratio, whereas unhindered analogs yield higher diarylated fractions
ConditionsPalladium-catalyzed gamma-C-H arylation using transient directing groups

Minimizes the formation of over-functionalized byproducts, directly improving the yield of the target API intermediate and reducing chromatographic purification costs.

Enantiomeric Purity for Reliable Asymmetric Induction

For commercial-scale asymmetric synthesis, the baseline enantiomeric purity of the chiral auxiliary is a primary determinant of final product purity. Premium grades of (R)-(-)-2-Amino-3-methylbutane are supplied with an enantiomeric excess of ≥98.5% and a chemical purity of ≥98.5% by GC. Using a racemic or lower-purity baseline material (<95% ee) exponentially increases the number of required recrystallization steps to achieve >99% de in diastereomeric salt resolution, leading to severe yield attrition and increased solvent consumption.

Evidence DimensionEnantiomeric excess (ee)
Target Compound DataPremium (R)-(-)-2-Amino-3-methylbutane: ≥98.5% ee
Comparator Or BaselineStandard or racemic grades: <95% ee or 0% ee
Quantified Difference≥3.5% higher baseline ee, eliminating multiple downstream purification cycles
ConditionsCommercial procurement specifications (e.g., ChiPros grade)

Procuring ultra-high ee material is mathematically required to maximize the first-pass yield of diastereomeric crystallization or auxiliary-directed synthesis.

Synthesis of Enantiopure Unnatural Amino Acids

(R)-(-)-2-Amino-3-methylbutane is a highly effective chiral auxiliary for synthesizing unnatural amino acids via diastereoselective alkylation or reduction. Its purely aliphatic, highly branched structure provides strong asymmetric induction without the pi-stacking interference common to benzylamine derivatives, ensuring predictable stereocontrol in the final amino acid [1].

Design of Highly Selective Transition-Metal Ligands

In organometallic catalysis, such as ethylene tetramerization or cross-coupling, the compound is used to synthesize PNP (diphosphinoamine) ligands. The steric bulk of the 1,2-dimethylpropyl group forces the ligand into a specific staggered conformation, which is critical for controlling the selectivity of the active metal center and preventing unwanted oligomerization [2].

Chiral Resolution of Racemic Carboxylic Acids

As a resolving agent, (R)-(-)-2-Amino-3-methylbutane is highly effective for the classical resolution of racemic acids. Its high commercial enantiomeric purity (≥98.5% ee) ensures that the resulting diastereomeric salts have a high initial optical purity, reducing the number of costly and yield-destroying recrystallization steps required in industrial API manufacturing.

XLogP3

1

UNII

S9YGL88QKQ

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (66.4%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (96.8%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (66.4%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

(R)-1,2-dimethylpropylamine

Dates

Last modified: 08-15-2023

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